N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide
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Overview
Description
PF-4778574 is a chemical compound known for its role as a positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is crucial for fast excitatory neurotransmission in the central nervous system. PF-4778574 has been studied for its potential therapeutic effects, particularly in the context of neuropsychiatric disorders such as depression .
Preparation Methods
The synthesis of PF-4778574 involves several steps, starting with the preparation of the core structure, which includes a tetrahydro-2H-pyran ring. The synthetic route typically involves the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This step involves the cyclization of a suitable precursor.
Introduction of the Phenyl and Thienyl Groups: The phenyl and thienyl groups are introduced through a series of substitution reactions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, which is crucial for the compound’s activity.
Chemical Reactions Analysis
PF-4778574 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in PF-4778574.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thienyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
PF-4778574 has several scientific research applications, including:
Neuropsychiatric Research: It has been studied for its potential as a fast-acting antidepressant.
Cognitive Enhancement: The compound has been shown to enhance cognitive functions in animal models, making it a potential candidate for treating cognitive impairments.
Neurodevelopmental Disorders: PF-4778574 has been used to study the effects of AMPA receptor modulation in neurodevelopmental disorders such as autism spectrum disorder.
Mechanism of Action
PF-4778574 exerts its effects by binding to the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and enhancing its activity. This leads to increased glutamatergic neurotransmission, which is crucial for its antidepressant and cognitive-enhancing effects. The compound also activates several downstream signaling pathways, including the brain-derived neurotrophic factor/tropomyosin receptor kinase B/AKT pathway, which plays a role in its therapeutic effects .
Comparison with Similar Compounds
PF-4778574 is similar to other positive allosteric modulators of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, such as CX717 and S47445. PF-4778574 is unique in its specific binding affinity and functional potency, which contribute to its rapid onset of action and therapeutic potential .
Similar Compounds
CX717: Another positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, known for its cognitive-enhancing effects.
S47445: A compound with similar antidepressant-like effects in animal models.
Properties
Molecular Formula |
C19H22N2O3S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m0/s1 |
InChI Key |
FFAGHPLLBXWCSF-ZWKOTPCHSA-N |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCOC[C@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N |
Origin of Product |
United States |
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